molecular formula C18H29ClN4O3S B14090586 8-[(3-chloro-2-hydroxypropyl)sulfanyl]-3-methyl-7-nonyl-3,7-dihydro-1H-purine-2,6-dione

8-[(3-chloro-2-hydroxypropyl)sulfanyl]-3-methyl-7-nonyl-3,7-dihydro-1H-purine-2,6-dione

Cat. No.: B14090586
M. Wt: 417.0 g/mol
InChI Key: MXKDKLXOENDKFD-UHFFFAOYSA-N
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Description

8-[(3-chloro-2-hydroxypropyl)sulfanyl]-3-methyl-7-nonyl-3,7-dihydro-1H-purine-2,6-dione is a complex organic compound with a unique structure that includes a purine core substituted with various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-[(3-chloro-2-hydroxypropyl)sulfanyl]-3-methyl-7-nonyl-3,7-dihydro-1H-purine-2,6-dione typically involves multiple steps. One common approach is to start with a purine derivative and introduce the 3-chloro-2-hydroxypropyl group through a nucleophilic substitution reaction. This is followed by the addition of the sulfanyl group and the nonyl chain. The reaction conditions often require the use of solvents like dimethylformamide (DMF) and catalysts such as potassium carbonate (K2CO3) to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

8-[(3-chloro-2-hydroxypropyl)sulfanyl]-3-methyl-7-nonyl-3,7-dihydro-1H-purine-2,6-dione can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone.

    Reduction: The compound can be reduced to remove the chlorine atom.

    Substitution: The chlorine atom can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophiles like sodium azide (NaN3) or thiols in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group results in a ketone, while substitution of the chlorine atom with sodium azide forms an azide derivative.

Scientific Research Applications

8-[(3-chloro-2-hydroxypropyl)sulfanyl]-3-methyl-7-nonyl-3,7-dihydro-1H-purine-2,6-dione has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as an enzyme inhibitor or modulator.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 8-[(3-chloro-2-hydroxypropyl)sulfanyl]-3-methyl-7-nonyl-3,7-dihydro-1H-purine-2,6-dione involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 8-[(3-chloro-2-hydroxypropyl)sulfanyl]-3-methyl-7-(2-methyl-2-propenyl)-3,7-dihydro-1H-purine-2,6-dione
  • 8-[(3-chloro-2-hydroxypropyl)sulfanyl]-3-methyl-7-(2-phenylethyl)-3,7-dihydro-1H-purine-2,6-dione
  • 8-[(3-chloro-2-hydroxypropyl)sulfanyl]-7-hexyl-3-methyl-3,7-dihydro-1H-purine-2,6-dione

Uniqueness

What sets 8-[(3-chloro-2-hydroxypropyl)sulfanyl]-3-methyl-7-nonyl-3,7-dihydro-1H-purine-2,6-dione apart from similar compounds is its specific substitution pattern, which can lead to unique biological activities and chemical properties. The nonyl chain, in particular, may influence its solubility, membrane permeability, and interaction with biological targets.

This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C18H29ClN4O3S

Molecular Weight

417.0 g/mol

IUPAC Name

8-(3-chloro-2-hydroxypropyl)sulfanyl-3-methyl-7-nonylpurine-2,6-dione

InChI

InChI=1S/C18H29ClN4O3S/c1-3-4-5-6-7-8-9-10-23-14-15(22(2)17(26)21-16(14)25)20-18(23)27-12-13(24)11-19/h13,24H,3-12H2,1-2H3,(H,21,25,26)

InChI Key

MXKDKLXOENDKFD-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCN1C2=C(N=C1SCC(CCl)O)N(C(=O)NC2=O)C

Origin of Product

United States

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